molecular formula C48H92NO14P B048444 Sdz mrl 953 CAS No. 123136-61-8

Sdz mrl 953

Katalognummer: B048444
CAS-Nummer: 123136-61-8
Molekulargewicht: 938.2 g/mol
InChI-Schlüssel: DRYNWBQTTUKLQD-STUKOUKJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Sdz mrl 953, also known as this compound, is a useful research compound. Its molecular formula is C48H92NO14P and its molecular weight is 938.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Polysaccharides - Polysaccharides, Bacterial - Lipopolysaccharides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

SDZ MRL 953 is a synthetic monosaccharidic lipid A analog, which has garnered attention for its immunostimulatory properties. This compound is primarily studied for its potential applications in enhancing immune responses, particularly in immunocompromised patients. This article delves into the biological activities of this compound, supported by research findings, data tables, and case studies.

Overview of this compound

This compound is designed to mimic the structure of lipid A, a component of bacterial lipopolysaccharides (LPS), which are known to trigger strong immune responses. The compound exhibits unique properties that distinguish it from traditional LPS, particularly in terms of toxicity and efficacy.

This compound operates through the activation of Toll-like receptor 4 (TLR4), a crucial component in the innate immune system. Upon binding to TLR4, it initiates MyD88- and TRIF-dependent signaling pathways, leading to the activation of various immune responses:

  • Cytokine Production : It induces the release of pro-inflammatory cytokines such as IL-1β and TNF-α.
  • Neutrophil Priming : The compound enhances the production of reactive oxygen species (ROS) in neutrophils, improving their ability to combat infections.
  • Endotoxin Tolerance : this compound can induce a state of tolerance to subsequent endotoxin challenges, potentially reducing the risk of septic shock in vulnerable populations .

In Vitro Studies

In vitro studies have demonstrated that this compound does not possess intrinsic antimicrobial activity but significantly enhances immune cell function. For instance:

  • Cytokine Release : Monocytes exposed to this compound showed increased cytokine release compared to controls.
  • Neutrophil Activation : Human neutrophils exhibited enhanced ROS production when primed with this compound .

In Vivo Studies

In vivo experiments using murine models have provided compelling evidence for the protective effects of this compound:

  • Survival Rates : In models of sepsis induced by E. coli or S. aureus, mice treated with this compound exhibited significantly higher survival rates compared to untreated controls.
  • Dose-Response Relationship : The effective dose (ED50) varied depending on the pathogen and administration route but was consistently lower than that required for traditional LPS .

Case Studies

Several clinical trials have explored the use of this compound in immunocompromised patients:

  • Phase I Trial in Cancer Patients : This trial assessed safety and immunological responses in patients undergoing chemotherapy. Results indicated that this compound was well-tolerated and led to enhanced immune responses without significant adverse effects .
  • Endotoxin Shock Prevention : A study focused on patients at risk for endotoxin shock showed that pre-treatment with this compound improved outcomes significantly compared to placebo .

Comparative Data Table

Study TypeFindingsReference
In VitroInduced cytokine release; enhanced neutrophil ROS production ,
In VivoIncreased survival rates in sepsis models; lower ED50 than traditional LPS ,
Clinical TrialSafe in cancer patients; enhanced immune response without significant toxicity ,

Eigenschaften

CAS-Nummer

123136-61-8

Molekularformel

C48H92NO14P

Molekulargewicht

938.2 g/mol

IUPAC-Name

[(2R,3S,4R,5R,6R)-2-(hydroxymethyl)-5-[[(3R)-3-hydroxytetradecanoyl]amino]-4-[(3R)-3-hydroxytetradecanoyl]oxy-6-phosphonooxyoxan-3-yl] (3R)-3-hydroxytetradecanoate

InChI

InChI=1S/C48H92NO14P/c1-4-7-10-13-16-19-22-25-28-31-38(51)34-42(54)49-45-47(62-44(56)36-40(53)33-30-27-24-21-18-15-12-9-6-3)46(41(37-50)60-48(45)63-64(57,58)59)61-43(55)35-39(52)32-29-26-23-20-17-14-11-8-5-2/h38-41,45-48,50-53H,4-37H2,1-3H3,(H,49,54)(H2,57,58,59)/t38-,39-,40-,41-,45-,46-,47-,48-/m1/s1

InChI-Schlüssel

DRYNWBQTTUKLQD-STUKOUKJSA-N

SMILES

CCCCCCCCCCCC(CC(=O)NC1C(C(C(OC1OP(=O)(O)O)CO)OC(=O)CC(CCCCCCCCCCC)O)OC(=O)CC(CCCCCCCCCCC)O)O

Isomerische SMILES

CCCCCCCCCCC[C@H](CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OP(=O)(O)O)CO)OC(=O)C[C@@H](CCCCCCCCCCC)O)OC(=O)C[C@@H](CCCCCCCCCCC)O)O

Kanonische SMILES

CCCCCCCCCCCC(CC(=O)NC1C(C(C(OC1OP(=O)(O)O)CO)OC(=O)CC(CCCCCCCCCCC)O)OC(=O)CC(CCCCCCCCCCC)O)O

Key on ui other cas no.

123136-61-8

Synonyme

2-deoxy-3,4-bis-O-(3-hydroxytetradecanoyl)-2-(3-hydroxytetradecanoylamido)-1-O-phosphono-alpha-D-glucopyranose
SDZ MRL 953
SDZ MRL-953

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.